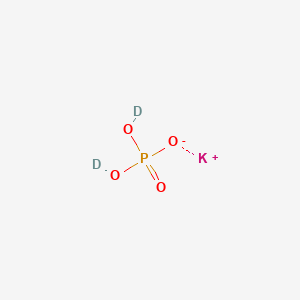

Potassium dideuterium phosphate

Description

Significance of KD₂PO₄ in Advanced Materials Science and Fundamental Physics Research

KD₂PO₄ crystals are highly significant in advanced materials science, primarily for their use in nonlinear optics (NLO) and as electro-optic materials. castech.comcoptronics.com They are among the most widely-used commercial NLO materials, valued for their good ultraviolet transmission, high laser damage threshold, and high birefringence. castech.com These properties make them indispensable for frequency conversion applications, such as the second, third, and fourth harmonic generation of high-power lasers, including Nd:YAG and Nd:YLF systems. castech.comwikipedia.orgeksmaoptics.com The replacement of hydrogen with deuterium (B1214612) significantly lowers absorption in the infrared region, which is a detrimental effect for infrared lasers, making DKDP more popular than KDP for high-power applications despite its higher cost. wikipedia.orgsamaterials.com

In addition to their NLO properties, KD₂PO₄ crystals are excellent electro-optic materials. castech.com They exhibit high electro-optic coefficients, which allows for the effective manipulation of light with an electric field. coptronics.com This characteristic is leveraged in devices like Pockels cells, Q-switches for various laser types (Nd:YAG, Nd:YLF, alexandrite, and Ti-sapphire), and electro-optical modulators. castech.comcoptronics.comwikipedia.org The development of techniques to grow large, high-quality KD₂PO₄ crystals has been crucial for major scientific projects, such as the National Ignition Facility, which requires half-meter scale crystals for the world's most powerful laser. tandfonline.com

From a fundamental physics perspective, KD₂PO₄ serves as a model system for studying ferroelectric phase transitions, isotope effects, and light-matter interactions. samaterials.comaps.org The substitution of deuterium for hydrogen dramatically increases the Curie temperature (the temperature at which the material transitions from a ferroelectric to a paraelectric state), providing a unique platform to investigate the role of hydrogen bonds and proton/deuteron (B1233211) tunneling in the mechanism of ferroelectricity. coptronics.comarne-lueker.de Researchers utilize these crystals in nonlinear optical studies to explore fundamental quantum optics and quantum information processing. samaterials.com

Historical Context of Deuterated Ferroelectric Research

The history of ferroelectric research began with the study of Rochelle salt, where its peculiar dielectric properties were first identified. arne-lueker.deieee-uffc.org The term "ferroelectric" was coined as early as 1912 by Erwin Schrödinger. arne-lueker.deutl.pt A major breakthrough occurred in 1935 when Georg Busch and Paul Scherrer discovered ferroelectricity in potassium dihydrogen phosphate (B84403) (KDP), which has since become a model substance for research in this field. arne-lueker.deutl.pt Busch was the first to suggest that the hydrogen bonds between adjacent oxygen atoms were responsible for the ferroelectric behavior. arne-lueker.de This idea was later foundational for the first significant molecular theory of ferroelectricity developed by John C. Slater in 1941. arne-lueker.de

The "pre-perovskite era" of ferroelectricity was characterized by the study of these water-soluble crystals. ieee-uffc.org The discovery of deuterium in 1931 by Harold Urey opened a new avenue for investigation. wikipedia.org Scientists began to explore the effects of isotopic substitution in various materials. In the context of ferroelectrics like KDP, replacing hydrogen with deuterium (creating KD₂PO₄) was found to have a dramatic effect.

A key observation was the significant increase in the Curie temperature (T_C) upon deuteration. This isotopic shift provided strong evidence for the crucial role of the hydrogen (or deuterium) bonds in the ferroelectric phase transition. Nuclear magnetic resonance (NMR) studies on KD₂PO₄ revealed that deuterons jump between positions along the O-D--O bond in the high-temperature paraelectric phase and become ordered in the low-temperature ferroelectric phase. aps.org These investigations helped to solidify the understanding of order-disorder mechanisms in this class of ferroelectrics and have continued to be a rich area of study.

Overview of Key Research Areas and Unresolved Questions in KD₂PO₄

Current research on KD₂PO₄ continues to be active across several fronts, driven by both its technological applications and its importance in fundamental science.

Key Research Areas:

Crystal Growth and Quality: A major effort has been dedicated to developing methods for rapidly growing large, high-optical-quality KD₂PO₄ crystals to meet the demands of high-power laser systems. tandfonline.com Research focuses on understanding the connection between growth defects and optical performance to minimize issues like laser-induced damage. tandfonline.comresearchgate.net

Nonlinear and Electro-Optic Properties: Continuous investigation into the nonlinear and electro-optic properties of KD₂PO₄ aims to optimize its performance in applications like frequency conversion and electro-optic modulation. castech.comcoptronics.comsamaterials.com Studies explore the effect of deuterium content on these properties, finding, for example, that higher deuteration levels can lead to lower absorption. researchgate.net

Phase Transition Mechanics: The precise mechanism of the ferroelectric phase transition remains a subject of intense study. Research employs techniques like neutron diffraction to investigate the structural changes and thermodynamic processes that occur as the crystal is heated through its Curie temperature. aps.orgoptica.org The role of deuteron tunneling versus an order-disorder model is a central question.

Laser-Induced Damage: Understanding and mitigating laser-induced damage is critical for the use of KD₂PO₄ in high-power laser applications. tandfonline.comnih.gov Research investigates phenomena such as thermal dehydration, which can occur under high-power laser operation and reduce the crystal's damage threshold. nih.gov

Unresolved Questions:

The Precise Role of Deuteron Tunneling: While the importance of the O-D--O bond is established, the exact contribution of quantum mechanical tunneling of deuterons to the ferroelectric phase transition, as opposed to classical ordering, is still a topic of debate and active research.

Dynamics of Phase Transitions: While static models are well-developed, the precise dynamics of the phase transition, especially when driven by strong electromagnetic fields, are not fully understood. In-situ studies aim to manifest the anisotropic structural thermodynamic transitions to better understand the processes. optica.org

Nature of Defect States: The exact nature of defects induced during crystal growth or by laser damage and their influence on the electronic and optical properties are still being explored. First-principles calculations are being used to understand how phenomena like dehydration create defect states and alter the material's properties. nih.gov

Optimizing for Specific Applications: While KD₂PO₄ is a versatile material, research continues to explore how to fine-tune its properties through controlled deuteration levels, doping, and crystal growth conditions for ever-more-demanding applications in areas like quantum information processing and next-generation laser systems. samaterials.comresearchgate.net

Interactive Data Tables

Table 1: Comparison of Physical and Optical Properties of KDP and DKDP

| Property | KDP (KH₂PO₄) | DKDP (KD₂PO₄) |

| Chemical Formula | KH₂PO₄ | KD₂PO₄ |

| Crystal Structure | Tetragonal | Tetragonal |

| Curie Point (°C) | ~-150 (123 K) arne-lueker.de | ~-50 (223 K) coptronics.com |

| Density (g/cm³) | 2.332 | 2.355 |

| Transparency Range | 180-1500 nm | 200-2100 nm coptronics.com |

| Refractive Index (n_o @ 1064 nm) | 1.4938 | 1.4948 |

| Refractive Index (n_e @ 1064 nm) | 1.4599 | 1.4554 |

| Electro-Optic Coeff. (r₆₃, pm/V) | 10.3 | 25 |

| Data sourced from castech.comcoptronics.comarne-lueker.de |

Properties

CAS No. |

13761-79-0 |

|---|---|

Molecular Formula |

H3KO4P |

Molecular Weight |

139.106 g/mol |

IUPAC Name |

potassium;dideuterio phosphate |

InChI |

InChI=1S/K.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4)/i/hD2 |

InChI Key |

PJNZPQUBCPKICU-ZSJDYOACSA-N |

SMILES |

OP(=O)(O)[O-].[K+] |

Isomeric SMILES |

[2H]OP(=O)(O)O[2H].[K] |

Canonical SMILES |

OP(=O)(O)O.[K] |

Other CAS No. |

13761-79-0 |

Synonyms |

dipotassium hydrogen phosphate K2HPO4 KD2PO4 potassium acid phosphate potassium dideuterium phosphate potassium dihydrogen phosphate potassium monohydrogen phosphate potassium phosphate potassium phosphate (K-H2PO4) potassium phosphate (K-H3PO4(1:2)) potassium phosphate (K2-HPO4) potassium phosphate (K3-PO4) potassium phosphate, dibasic potassium phosphate, monobasic potassium phosphate, unspecified form |

Origin of Product |

United States |

Advanced Crystal Growth Methodologies and Kinetics for Potassium Dideuterium Phosphate

Solution Growth Techniques for KD₂PO₄ Single Crystals

Solution growth is the cornerstone of KD₂PO₄ crystal production. This involves preparing a solution of KD₂PO₄ in heavy water (D₂O) that is supersaturated, meaning it contains more dissolved salt than can normally be held at that temperature. This unstable state provides the driving force for crystallization when a seed crystal is introduced.

Temperature Lowering Growth Methodologies

The temperature lowering method is a conventional and widely used technique for growing KD₂PO₄ single crystals. In this approach, a saturated solution of KD₂PO₄ is prepared at a specific temperature. A seed crystal is then introduced into the solution, and the temperature of the solution is slowly and precisely decreased. As the temperature drops, the solubility of KD₂PO₄ decreases, leading to a state of supersaturation that drives the growth of the crystal on the seed.

This method allows for controlled growth rates and is capable of producing high-quality crystals. For instance, highly deuterated single crystals of similar compounds have been successfully grown from D₂O solutions using the temperature lowering method. researchgate.net The technique has been refined to grow DKDP single crystals with deuterium (B1214612) concentrations of up to 88% by weight from solutions in D₂O by gradually decreasing the temperature. researchgate.net

Rapid Growth Techniques for Large Aperture KD₂PO₄ Crystals

The demand for large-aperture KD₂PO₄ crystals for applications like laser fusion has spurred the development of rapid growth techniques. These methods aim to significantly increase the growth rate from the traditional 1 mm/day to as high as 50 mm/day. bohrium.com This acceleration is crucial for producing the large boules, sometimes exceeding half a meter in scale, required for these advanced optical systems. bohrium.com

A key innovation in rapid growth is the use of a "point seed." bohrium.comresearchgate.net Instead of using a large, flat seed plate, this method utilizes a small, high-quality seed crystal. This approach allows for more efficient mass transfer of the solute to the growing crystal faces and can lead to significantly accelerated growth rates. bohrium.com Point-seed rapid growth has been successfully employed to grow large, high-quality DKDP crystals. researchgate.netrsc.org For example, a 100 × 105 × 96 mm³ DKDP crystal with high deuterium content was grown using this method. rsc.org The technique has also been used to grow KDP crystals in the mdpi.com direction to avoid the formation of inclusions that can occur at low rotation rates. researchgate.net

The table below illustrates the growth rates achieved with point-seed rapid growth for KDP-type crystals.

| Crystal Type | Growth Rate (mm/day) |

| KDP/DKDP | 12-15 researchgate.net |

| KDP/DKDP | up to 50 bohrium.com |

This table showcases the significant increase in growth rates achievable with rapid growth techniques compared to traditional methods.

A critical challenge in rapid growth is maintaining the stability of the highly supersaturated solution and preventing spontaneous nucleation of unwanted small crystals. Continuous filtration systems have been developed to address this issue. researchgate.netresearchgate.net These systems continuously draw solution from the growth tank, heat it to dissolve any micro-crystallites, filter it to remove impurities and foreign particles, and then return it to the growth tank at the desired temperature. researchgate.net This process enhances the purity of the growth solution and allows for stable growth at high supersaturations, which is essential for achieving rapid growth rates. researchgate.netresearchgate.net Large KDP and DKDP crystals with linear sizes up to 55 cm have been grown at rates of 12–15 mm/day using this technique. researchgate.net

The implementation of continuous filtration has been shown to improve the optical quality of the grown crystals, resulting in lower dislocation densities, higher optical homogeneity, and increased laser damage thresholds. researchgate.net

Controlling the shape (morphology) and the ratio of different dimensions (aspect ratio) of the growing crystal is crucial for maximizing the yield of usable optical components. In rapid growth, the supersaturation of the solution directly influences the crystal's morphology. researchgate.net The relative growth rates of the prismatic {100} and pyramidal {101} faces determine the final shape of the crystal.

By carefully controlling the growth parameters, such as supersaturation and the hydrodynamic conditions around the crystal, it is possible to influence the crystal's habit. For instance, restricting the growth in the vertical direction by controlling the solution-air interface can increase the cross-section of the desired prismatic sector at the expense of the unusable pyramidal cap. researchgate.net Additives can also be used to modify the crystal habit. bohrium.com The rotation speed of the crystal is another key parameter that affects the mass transfer and, consequently, the growth rates of different faces. acadpubl.eu Research has shown that adjusting the rotation speed as the crystal grows can help maintain high quality in large-scale crystals. acadpubl.eu

Hydrothermal Synthesis of KD₂PO₄ Crystals

Hydrothermal synthesis is another method for growing crystals from aqueous solutions, but it operates at high temperatures and pressures. google.com While extensively studied for isomorphs like potassium titanyl phosphate (B84403) (KTP), its application to KD₂PO₄ is less common for bulk crystal growth compared to solution growth at lower temperatures. researchgate.net The process involves dissolving the nutrient material in a mineralizer solution within a sealed autoclave. A temperature gradient is established between the nutrient zone and a cooler seed crystal, driving the transport of dissolved material and subsequent crystallization on the seed. google.com This method is advantageous for materials with low solubility at atmospheric pressure. google.com

Gel Growth Techniques for KD₂PO₄ Crystals

Gel growth is a method that offers an alternative to conventional solution growth, providing a stable medium that suppresses convection currents and helps control nucleation. youtube.com While literature specifically detailing gel growth for KD₂PO₄ is sparse, the principles are well-established for its non-deuterated analogue, potassium dihydrogen phosphate (KDP), and are applicable to DKDP. researchgate.netmdpi.com The gel acts as a three-dimensional crucible, supporting the growing crystal and allowing for the slow diffusion of reactants, which can lead to the formation of high-quality crystals with fewer defects compared to those grown from solution using more elaborate systems. youtube.comresearchgate.net

Different techniques can be employed in gel growth. youtube.commdpi.com In a single-diffusion method, a gel containing one of the reactants is prepared and then covered by a solution with the other reactant. mdpi.com For a compound like KDP, a variation involves creating a gel with a saturated solution of KDP and then inducing crystallization by adding a substance like ethanol, which reduces the solubility of KDP in the liquid phase. youtube.com Another approach is the double-diffusion or U-tube technique, where a neutral gel separates two solutions, each containing a different reactant. mdpi.com The reactants diffuse towards each other through the gel, meeting to form the crystalline product. mdpi.com This method allows for the replenishment of reactant solutions to promote further crystal growth. mdpi.com

Materials commonly used for creating the gel matrix for water-soluble crystals like KDP include tetramethoxysilane (B109134) (TMS) gels. researchgate.net The gel method is noted for its simplicity and its ability to produce crystals of comparable quality to those grown with more complex solution growth apparatuses. researchgate.net

Growth Kinetics and Mechanisms in KD₂PO₄ Crystallization

The formation of a KD₂PO₄ crystal from a supersaturated solution is a complex process governed by nucleation, mass transport, and surface integration kinetics. The interplay of these phenomena dictates the final quality, size, and properties of the crystal.

Nucleation is the initial step of crystallization, where molecules in a metastable solution aggregate to form stable crystal nuclei. nih.gov Research on the non-deuterated KDP shows that crystal nucleation can follow more complex pathways than predicted by classical theory. nih.gov Studies using containerless levitation techniques on highly supersaturated KDP solution droplets have revealed multiple nucleation pathways. nih.gov At extreme levels of supersaturation, the solution may first transform into a metastable crystal phase before rearranging into the stable form, whereas a lower concentration solution transforms directly into the stable crystal phase. nih.govnih.gov

The induction period is the time that elapses between the creation of a supersaturated state and the appearance of detectable crystal nuclei. This period is influenced by factors such as the level of supersaturation, temperature, pH, and the presence of impurities. researchgate.netscribd.com For KDP, increasing the cooling rate of the solution, which generates higher supersaturation, has been found to shorten the induction period. scribd.com Conversely, certain impurities, particularly high-valence cations like Fe³⁺ and Al³⁺, can significantly prolong the induction period by adsorbing onto the crystal faces and inhibiting nucleation and growth. researchgate.net

The bulk supersaturation of the growth solution is a primary driver for mass transport. researchgate.net The movement of solute is influenced by both diffusion, driven by the concentration gradient, and convection, which involves the physical movement of the solution. The hydrodynamic conditions in the crystallizer, therefore, play a crucial role. A well-designed system aims to create a stable and uniform flow of the solution over the crystal faces to ensure a consistent supply of growth units and to prevent the formation of undesirable defects. The phenomenon of "tapering" in KDP-type crystals, where the crystal narrows along its length, has been directly linked to the bulk supersaturation of the growth solution. researchgate.net

Supersaturation: The level of supersaturation directly affects the growth rate. researchgate.net While higher supersaturation can lead to faster growth, it can also increase the likelihood of defects such as solvent inclusions, where pockets of the mother liquor become trapped within the crystal. researchgate.net For KDP, step bunching on the crystal face, a phenomenon that can degrade quality, has been observed to vary with the degree of supersaturation. researchgate.net

Temperature: Temperature control is essential for maintaining a stable supersaturation level. Fluctuations in temperature can cause variations in the growth rate, leading to the formation of zones with different properties and increasing defect density. researchgate.net

pH Value: The pH of the growth solution significantly impacts the crystal's growth quality. nih.gov For KDP, an acidic environment (e.g., pH 3.0) has been shown to yield the highest crystallization rate. scribd.com Adjusting the pH can also influence the incorporation of impurities and the morphology of the crystal. nih.gov Studies have found that increasing the pH from 3.5 to 5 can improve the growth quality of both the prismatic {100} and pyramidal {101} faces of KDP crystals. nih.gov

Defects on the crystal surface can propagate into the bulk crystal as it grows, creating larger defects that can be detrimental to the crystal's optical performance, potentially acting as initiation sites for laser-induced damage. nih.gov

Impurities, even at trace levels, can have a profound effect on the crystallization process of KD₂PO₄ and its analogue KDP. researchgate.netorientjchem.org These effects are generally attributed to the adsorption of the impurity onto specific crystal faces, which alters the solid-liquid interfacial energy and can block growth sites. researchgate.net Impurities can be broadly categorized as cationic, anionic, and organic. orientjchem.org

High-valence metallic cations such as iron (Fe³⁺) and aluminum (Al³⁺) are known to have a particularly strong influence. researchgate.netorientjchem.org Their presence in the growth solution can significantly reduce the growth rate of the prismatic faces and alter the crystal's aspect ratio, causing it to change from a prismatic to a more needle-like shape. researchgate.net The effect of Al³⁺ is reported to be slightly stronger than that of Fe³⁺. researchgate.net In contrast, divalent cations like magnesium (Mg²⁺) and calcium (Ca²⁺) have a much smaller impact on the crystallization process. researchgate.net

Additives are substances intentionally introduced into the growth solution to modify the crystal's properties or growth behavior. For instance, adding ethylene (B1197577) diamine tetra acetic acid (EDTA) can improve the structural perfection and optical characteristics of KDP crystals. researchgate.net However, high concentrations of EDTA can inhibit growth and lead to the formation of mother liquid inclusions. researchgate.net The table below summarizes the observed effects of various impurities on KDP crystal growth, which provides a strong indication of their likely effects on KD₂PO₄.

Interactive Table: Effect of Impurities on KDP Crystal Growth

| Impurity Ion | Effect on Crystal Habit (Shape) | Effect on Growth Rate | Effect on Induction Period | Reference |

|---|---|---|---|---|

| Fe³⁺ | Changes from prismatic to needle-like; increases aspect ratio | Decreases | Increases | researchgate.net |

| Al³⁺ | Changes from prismatic to needle-like; increases aspect ratio (stronger effect than Fe³⁺) | Decreases | Increases | researchgate.net |

| Mg²⁺ | Little to no effect | Little to no effect | Little to no effect | researchgate.net |

| Ca²⁺ | Little to no effect | Little to no effect | Little to no effect | researchgate.net |

| SO₄²⁻ | Average size increases then decreases; aspect ratio increases then decreases | - | - | researchgate.net |

| F⁻ | Aspect ratio decreases slowly | - | - | researchgate.net |

Deuteration Control and Homogeneity in KD₂PO₄ Crystal Growth

A critical aspect of growing KD₂PO₄ is the control and uniformity of the deuterium concentration within the crystal. The level of deuteration significantly affects the crystal's nonlinear optical and electro-optical properties. researchgate.net Therefore, achieving a specific and homogeneous deuterium content is paramount for many applications.

The deuterium content in the crystal (Dc) is not necessarily the same as in the growth solution (Ds). The relationship between the two is described by the effective segregation coefficient (keff), which can vary depending on the deuterium level in the solution and the growth temperature. ias.ac.inresearchgate.net The segregation coefficient for deuterium in the K(H₁₋ₓDₓ)₂PO₄ system has been found to range from 0.75 to 0.99 for solutions with 25 to 99.8 mole% deuterium. researchgate.netresearchgate.net

Achieving homogeneity can be challenging. For instance, in rapidly grown crystals from an 80% deuterated solution, supersaturation was found to slightly affect deuterium homogeneity in the pyramidal sector, while homogeneity in the prismatic sector decreased as the supersaturation level increased. researchgate.net

Advanced growth techniques have been developed to precisely control the deuterium distribution. One such method allows for the growth of "gradient deuterium" DKDP crystals, where the deuterium content changes continuously and linearly along a specific direction in the crystal. acs.org This is achieved by using a "point-seed" rapid growth method and continuously adding water or deuterated water to the growth solution, thereby systematically altering its deuterium concentration during the growth process. acs.org This technique enables the fabrication of crystals with tailored refractive index gradients, which are useful for applications like broadband frequency conversion. acs.org The growth parameters for DKDP crystals with varying levels of deuteration are summarized in the table below.

Interactive Table: Growth Parameters for DKDP Crystals with Different Deuteration Contents

| Deuterium in Solution (Ds %) | Deuterium in Crystal (Dc %) | Temperature Reduction Range (°C) | Growth Rate (mm/day) | Reference |

|---|---|---|---|---|

| 90% | 85% | 45-35 | a: 1.0, c: 1.5 | rsc.org |

| 80% | 73% | 45-35 | a: 1.0, c: 1.5 | rsc.org |

| 68% | 59% | 45-35 | a: 1.0, c: 1.5 | rsc.org |

| 50% | 41% | 45-35 | a: 1.0, c: 1.5 | rsc.org |

| 30% | 24% | 45-35 | a: 1.0, c: 1.5 | rsc.org |

| 17% | 13% | 45-35 | a: 1.0, c: 1.5 | rsc.org |

Note: 'a' and 'c' refer to the growth rates along the respective crystallographic axes.

The accurate measurement of the deuteration level is crucial and can be accomplished using methods such as neutron diffraction, micro-Raman spectroscopy, and Attenuated Total Reflectance-Infrared (ATR-IR) spectroscopy. optica.org

Determination Methods for Deuterium Content in KD₂PO₄ Crystals

The precise determination of the deuterium content in potassium dideuterium phosphate (KD₂PO₄ or DKDP) crystals is crucial as the material's chemical and physical properties are highly sensitive to the level of deuteration. nih.gov Several methods have been developed to accurately measure the deuterium concentration, ranging from indirect measurements of physical properties to direct structural analysis.

One of the earliest methods involves measuring the ferroelectric transition temperature (Tc) of the crystal. nih.govoptica.org There is a nearly linear relationship between the ferroelectric transition temperature and the deuterium content, allowing for an estimation of the deuteration level. nih.govoptica.org

Spectroscopic techniques are widely employed for their convenience and accuracy. optica.org

Raman Spectroscopy : This is a frequently used method that analyzes the vibrational modes of the crystal lattice. nih.govoptica.org The substitution of hydrogen with deuterium causes a shift in the Raman peaks, particularly the totally symmetric PO₄ vibration. researchgate.netresearchgate.net The relative shift in the peak position, specifically the difference between the peak in a pure KDP crystal and the DKDP crystal, shows a linear dependence on the deuterium content. optica.org The intensity of the Raman peak, however, does not show a clear linear correlation with the deuterium content. researchgate.net

Infrared (IR) Spectroscopy : Similar to Raman spectroscopy, attenuated total reflectance infrared (ATR-IR) spectroscopy can also be used to determine the deuterium content. optica.org Both Raman and IR spectroscopy are effective for crystals grown from solutions with less than 92% deuterium. However, for more highly deuterated crystals, ATR-IR spectroscopy is considered more suitable. nih.govoptica.org

Neutron Diffraction stands out as a direct and effective technique for determining the deuterium content. nih.govoptica.org Due to the significant difference in neutron scattering lengths between hydrogen and deuterium atoms, neutron diffraction is highly sensitive to the H/D ratio in the crystal lattice. nih.govresearchgate.net It is often used as a standard to calibrate other, more convenient methods like Raman spectroscopy. optica.org

Other methods that have been explored include:

Thermal Gravimetric Analysis (TGA) : This method relies on the difference in the thermal decomposition of KDP and DKDP crystals to determine the deuteration level. optica.org

Elastic Recoil Detection Analysis (ERDA) : This technique can be used to study the depth profiles of hydrogen and deuterium near the crystal surface. aip.org

The following table summarizes the key methods for determining deuterium content in KD₂PO₄ crystals:

| Method | Principle | Advantages | Limitations | Citation |

| Ferroelectric Transition Temperature (Tc) Measurement | Linear relationship between Tc and deuterium content. | Relatively simple concept. | Indirect method, may be less precise. | nih.govoptica.org |

| Raman Spectroscopy | Shift in the PO₄ vibrational peak frequency with deuteration. | Convenient, non-destructive, widely available. | Peak intensity is not linearly correlated with deuterium content. researchgate.net | nih.govoptica.orgresearchgate.netresearchgate.net |

| Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy | Changes in vibrational modes upon deuteration. | Suitable for highly deuterated crystals. | May be less common than Raman spectroscopy. | nih.govoptica.org |

| Neutron Diffraction | High sensitivity to the difference in neutron scattering lengths of H and D. | Direct and highly accurate method. | Requires a neutron source, less accessible. | nih.govoptica.orgresearchgate.net |

| Thermal Gravimetric Analysis (TGA) | Difference in thermal decomposition between KDP and DKDP. | Provides quantitative data. | Destructive to the sample. | optica.org |

| Elastic Recoil Detection Analysis (ERDA) | Measures the recoil of H and D atoms from ion beam bombardment. | Provides depth profiling information. | Can induce changes in the sample (e.g., suppressing D/H exchange). aip.org | aip.org |

Deuterium Distribution Coefficient in KD₂PO₄ Crystallization

The deuterium distribution coefficient, also known as the segregation coefficient (k), is a critical parameter in the growth of KD₂PO₄ crystals. It is defined as the ratio of the mole percentage of deuterium in the crystal to the mole percentage of deuterium in the growth solution. researchgate.netoptica.org This coefficient is not constant and is influenced by several factors, including the deuterium concentration in the solution and the growth temperature. researchgate.net

The effective distribution coefficient (k_eff) of deuterium in the KH₂PO₄-KD₂PO₄-D₂O system has been observed to vary significantly, ranging from 0.75 to 0.99 for solutions with deuterium content between 25 and 99.8 mole%. researchgate.netresearchgate.net

Research has shown that the segregation coefficient is dependent on both the temperature and the deuterium level in the solution. researchgate.net For instance, a smaller gap between the deuterium content in the crystal and the solution can be achieved at lower growth temperatures for solutions with lower deuterium content (e.g., 30%) or at higher temperatures for solutions with higher deuterium content (e.g., 70%). researchgate.net

The relationship between the deuterium content in the crystal (mole%) and the solution (M, in mole%) has been described by an exponential equation. researchgate.netoptica.org This indicates that during crystal growth, deuterium tends to concentrate in the growth solution, a phenomenon known as deuterium segregation. optica.org Consequently, crystals grown later in the process from the same solution will have a higher deuterium content. optica.org

Supersaturation of the growth solution also plays a role. The deuterium segregation coefficient for rapidly grown KD₂PO₄ crystals at high supersaturation is generally smaller than that for traditionally grown crystals at low supersaturation in solutions with the same deuteration level. nih.gov

The following table presents data on the deuterium distribution coefficient under different conditions:

| Deuterium in Solution (mole %) | Effective Distribution Coefficient (k_eff) | Citation |

| 25 - 99.8 | 0.75 - 0.99 | researchgate.netresearchgate.net |

Note: The specific growth conditions (temperature, supersaturation) will affect the exact value of the distribution coefficient.

Homogeneity of Deuterium Distribution within KD₂PO₄ Single Crystals

The homogeneity of the deuterium distribution is a crucial factor for the optical quality and performance of KD₂PO₄ crystals, especially in applications like frequency conversion in high-power lasers. nih.govoptica.org Inhomogeneities in deuterium content can lead to variations in the refractive index, which in turn affect the phase-matching conditions and can reduce the efficiency of processes like third harmonic generation (THG). optica.orgoptica.org

The growth method significantly impacts the homogeneity of the deuterium distribution.

Conventional Growth (CG) Method : Crystals grown by the conventional, slow growth method tend to exhibit good homogeneity. optica.org For example, a large CG DKDP crystal showed a deuterium content deviation of only 0.005% cm⁻¹ along the c-axis. optica.org Another study on a traditionally grown crystal reported a deuterium inhomogeneity of 0.12%. nih.gov This level of homogeneity is generally considered acceptable and has a negligible effect on THG efficiency. nih.govoptica.org The slight increase in deuterium content along the growth axis is attributed to the segregation of deuterium during the growth process. optica.org

Rapid Growth (RG) Method : Rapidly grown crystals often display a more complex and less uniform distribution of deuterium. optica.org The large variations in supersaturation during rapid growth are a dominant factor contributing to this inhomogeneity. optica.org In RG DKDP crystals, the deuterium content has been observed to decrease gradually as the crystal grows, with gradients of about 0.2% cm⁻¹. optica.org This can lead to a significant reduction in THG efficiency, estimated to be around 5% at a fundamental radiation of 3 GW/cm². nih.govoptica.org

Furthermore, within a single crystal, the deuterium distribution can vary between different growth sectors. Studies have shown that the pyramidal section of a KD₂PO₄ crystal exhibits a more homogeneous deuterium distribution than the prismatic section. researchgate.netresearchgate.net The deuterium content in the prismatic sector is generally lower than in the pyramidal sector for the same growth period, a difference attributed to the atomic structural differences between the prismatic and pyramidal faces. optica.org

The following table summarizes the findings on deuterium homogeneity in KD₂PO₄ crystals:

| Growth Method | Deuterium Content Inhomogeneity | Impact on THG Efficiency | Citation |

| Conventional Growth (CG) | 0.005% cm⁻¹ deviation along c-axis | Negligible | optica.org |

| Conventional Growth (CG) | 0.12% inhomogeneity | Negligible | nih.gov |

| Rapid Growth (RG) | Gradient of ~0.2% cm⁻¹ | ~5% reduction at 3 GW/cm² | nih.govoptica.org |

| Rapid Growth (RG) | Maximum discrepancy of 5.4% in a 65x65x113 mm³ crystal | Can cause 1.35°C variation in NCPM temperature for FHG | nih.govoptica.org |

Structural and Lattice Dynamics Investigations of Potassium Dideuterium Phosphate

High-Resolution Structural Analyses of KD₂PO₄

The precise determination of the atomic arrangement and its response to external conditions like temperature is crucial for understanding the unique properties of DKDP. High-resolution diffraction techniques have been instrumental in providing detailed structural information.

Single-crystal neutron diffraction is a powerful tool for locating light atoms like hydrogen and deuterium (B1214612). Studies on DKDP have revealed that the distribution of deuterons in the O-D···O bonds is better described by a two-site model, where the deuteron (B1233211) occupies one of two off-center positions with a certain probability. researchgate.net This two-peaked distribution has been clearly observed through Fourier synthesis of the neutron diffraction data. researchgate.net

The ordering of these deuterons is a key factor in the ferroelectric phase transition. montana.edu As the crystal is cooled, the deuterons settle into one of the two possible sites, leading to a net polarization. montana.edu Neutron diffraction studies have been employed to investigate the polarization and repolarization processes under an external electric field, revealing that the initial stage involves the coherent movement of domain boundaries between the positive and negative configurations. iaea.org

The homogeneity of deuterium distribution within the crystal can also be assessed using neutron diffraction. researchgate.net Research has shown that the pyramidal growth sector of a DKDP crystal tends to have a more uniform deuterium distribution compared to the prismatic sector. researchgate.net

X-ray diffraction (XRD) is a fundamental technique for determining the crystal structure and lattice parameters. khwarizmi.org For DKDP, XRD studies confirm that at room temperature, it typically exists in a tetragonal crystal structure. aps.org The lattice parameters of DKDP have been determined through single-crystal XRD, and these values are crucial for understanding the effects of deuteration on the crystal lattice. rsc.orgnih.gov

The replacement of hydrogen with deuterium leads to an increase in the O-D···O bond length compared to the O-H···O bond in KDP. rsc.orgnih.gov This geometric isotope effect is a primary reason for the significant changes observed in the physical properties of DKDP. As the deuterium content increases, the lattice parameter along the a(b)-axis direction shows a gradual increase. rsc.org

| Compound | a (Å) | c (Å) | Space Group | Reference |

|---|---|---|---|---|

| KD₂PO₄ (95% deuterated) | 7.470 | 6.977 | I-42d | researchgate.net |

| KDP | 7.453 | 6.974 | I-42d | researchgate.net |

DKDP undergoes a significant structural phase transition from a paraelectric tetragonal phase to a ferroelectric orthorhombic phase at a critical temperature (Curie temperature, Tc), which is approximately 222 K. lenr-canr.org This is a substantial increase from the Tc of KDP, which is around 123 K. researchgate.net This large isotope effect is a hallmark of KDP-type ferroelectrics.

High-resolution neutron and X-ray diffraction studies have been conducted as a function of temperature to understand the structural changes associated with this transition. researchgate.netresearchgate.net In the high-temperature paraelectric phase, the deuterons are disordered between two equivalent sites in the O-D···O bonds. researchgate.net As the temperature is lowered through Tc, the deuterons order into one of these sites, leading to a distortion of the crystal lattice and the emergence of spontaneous polarization along the c-axis. researchgate.net

Above room temperature, KDP-type crystals can undergo further structural transformations. researchgate.netias.ac.in While less studied in DKDP, in KDP, heating leads to transitions to monoclinic phases at elevated temperatures. aps.orgresearchgate.net These high-temperature transitions are often associated with the onset of dehydration and can lead to microcracking and optical opacity. researchgate.net

Hydrogen/Deuterium Bonding Network in KD₂PO₄

The network of hydrogen (or in this case, deuterium) bonds plays a central role in the structure and properties of DKDP.

The ferroelectric phase transition in DKDP is fundamentally linked to the behavior of the deuterons within the O-D···O bonds. montana.eduresearchgate.net In the paraelectric phase, the deuterons are dynamically disordered, rapidly tunneling or hopping between the two off-center equilibrium positions. researchgate.net The energy barrier for this movement is a key parameter in models describing the phase transition. montana.edu

Upon cooling below the Curie temperature, the cooperative ordering of the deuterons into one of the two possible sites along the O-D···O bond direction occurs. bohrium.com This ordering breaks the symmetry of the crystal, leading to the development of a net dipole moment and spontaneous polarization, which is the defining characteristic of the ferroelectric state. The significant increase in the transition temperature upon deuteration is attributed to the heavier mass of the deuteron, which makes tunneling more difficult and favors an ordered state at a higher temperature. rsc.org

Detailed structural analysis provides precise values for interatomic distances and angles in both the paraelectric and ferroelectric phases of DKDP. These parameters offer insight into the geometric changes that accompany the phase transition. researchgate.net

| Phase | Temperature | Bond | Distance (Å) | Reference |

|---|---|---|---|---|

| Paraelectric | Tc + 5 K | O···O | 2.523 | researchgate.net |

| Paraelectric | Tc + 5 K | P-O | 1.542 | researchgate.net |

| Ferroelectric | Below Tc | O-D···O | 2.519 | nih.gov |

Ferroelectric Behavior and Phase Transition Studies in Potassium Dideuterium Phosphate

Paraelectric-Ferroelectric Phase Transition in KD₂PO₄

At high temperatures, KD₂PO₄ exists in a paraelectric phase, characterized by a disordered arrangement of deuterons within the hydrogen bonds. As the crystal is cooled, it undergoes a phase transition to a ferroelectric state, marked by the emergence of a spontaneous electric polarization. aps.orgresearchgate.net This transition from a non-polar to a polar state is a cornerstone of its utility in various optical and electronic applications. wikipedia.org

Curie Temperature (Tc) and its Strong Dependence on Deuteration Level

The temperature at which the paraelectric-to-ferroelectric phase transition occurs is known as the Curie temperature (Tc). A remarkable feature of the KDP family is the pronounced isotope effect, where the substitution of hydrogen with deuterium (B1214612) dramatically increases the Curie temperature. For pure potassium dihydrogen phosphate (B84403) (KH₂PO₄), the Tc is approximately 123 K. jetir.org In contrast, for highly deuterated potassium dideuterium phosphate (KD₂PO₄), the Curie temperature is significantly elevated, typically around 222 K.

This strong dependence of the Curie temperature on the level of deuteration is a well-documented phenomenon. nih.gov The relationship between the deuteration level and Tc is nearly linear. nih.gov This dramatic increase in Tc upon deuteration highlights the crucial role of the deuterons in the mechanism of the ferroelectric phase transition.

Below is a table illustrating the approximate Curie temperatures for different levels of deuteration in K(H₁₋ₓDₓ)₂PO₄ crystals.

| Deuteration Level (x) | Curie Temperature (Tc) in Kelvin (K) |

| 0 (Pure KH₂PO₄) | ~123 K |

| 0.5 | ~178 K |

| 0.85 | ~213 K |

| 0.98 (Highly Deuterated KD₂PO₄) | ~222 K |

This table provides approximate values, and the exact Tc can vary slightly depending on the specific crystal growth conditions and measurement techniques.

Role of Deuteron (B1233211) Ordering in Inducing Spontaneous Displacements of K and P Atoms

The ordering of the deuterons in the O-D···O bonds plays a critical triggering role in the ferroelectric phase transition. This ordering of the light deuterons induces small but significant displacements of the heavier potassium (K⁺) and phosphorus (P⁵⁺) ions, along with the oxygen (O²⁻) cages of the PO₄ tetrahedra. scite.ai

Theoretical Models for Ferroelectricity in KD₂PO₄

Several theoretical models have been developed to explain the ferroelectric properties of KDP-type crystals, with specific adaptations to account for the significant isotope effect observed in deuterated systems like KD₂PO₄.

Slater Model and its Extensions for Deuterated Systems

The Slater model, proposed in 1941, provides a fundamental microscopic theory for the ferroelectric transition in KDP. jetir.orgscispace.com This model focuses on the arrangement of the hydrogen (or deuterium) atoms in the hydrogen bonds surrounding a PO₄ group. The model assumes an "ice rule," where exactly two protons (or deuterons) are close to each PO₄ group. The energy of the system is then determined by the configuration of these protons.

The Slater model successfully predicts a first-order phase transition and explains the origin of the spontaneous polarization in terms of the ordering of the hydrogen atoms. aps.orgprinceton.edu For deuterated systems like KD₂PO₄, the model can be extended by considering the different tunneling probabilities of deuterons compared to protons. The heavier mass of the deuteron leads to a much lower tunneling frequency between the two off-center positions in the O-D···O bond. This reduced tunneling makes it easier for the deuterons to order at a higher temperature, thus explaining the significant increase in the Curie temperature upon deuteration. researchgate.net

Pseudo-Spin-Lattice Coupled Mode (PLCM) Models and Phonon Anharmonicity

The Pseudo-Spin-Lattice Coupled Mode (PLCM) model offers a more dynamic picture of the ferroelectric transition. scispace.com In this framework, the two possible positions of the deuteron in the O-D···O bond are represented by a "pseudo-spin" variable (e.g., spin-up and spin-down). The ordering of these pseudo-spins corresponds to the ordering of the deuterons.

Crucially, the PLCM model considers the coupling between the pseudo-spin system (deuterons) and the lattice vibrations (phonons). aps.orgresearchgate.net The ordering of the deuterons is coupled to a soft transverse optic phonon mode of the lattice. As the temperature approaches the Curie point, the frequency of this coupled mode decreases, leading to a lattice instability that drives the structural phase transition.

Phonon anharmonicity, which refers to the deviation of atomic vibrations from simple harmonic motion, also plays a significant role, particularly at temperatures near the phase transition. researchgate.netaps.orgarxiv.org The interaction between phonons, arising from the anharmonic nature of the crystal lattice potential, influences the dynamics of the phase transition. arxiv.orgresearchgate.net In the context of KD₂PO₄, the anharmonicity affects the phonon lifetimes and energies, which are critical parameters in the PLCM model. researchgate.net

Landau Theory and Critical Behavior of Phase Transitions in KD₂PO₄-Type Ferroelectrics

The ferroelectric phase transitions in this compound (KD₂PO₄) and related potassium dihydrogen phosphate (KDP)-type materials can be described within the framework of Landau theory. aps.orgarxiv.org This phenomenological approach provides a powerful tool for understanding the equilibrium behavior of a system near a phase transition based on symmetry considerations. arxiv.orgwikipedia.org For KDP-type ferroelectrics, an extension of the standard Landau theory is proposed where the polarization at a specific point can interact with the polarization at a distant point through a temperature-dependent kernel. aps.org The theory assumes a specific form for this interaction, allowing the long-range dipolar interactions to be described by a free energy with a kernel that decreases exponentially with distance. aps.org

Landau theory is particularly well-suited for systems with long-range interactions, such as ferroelectrics, as it assumes a spatial averaging of local fluctuations. arxiv.org It helps in relating measurable quantities to each other using a minimal set of parameters that can be determined experimentally or through first-principles calculations. arxiv.org A key aspect studied within this framework is the relationship between various critical exponents and the variables that define the model. aps.org Of particular interest in these materials is the crossover phenomenon from fluctuating polarized clusters above the transition temperature (T_c) to the formation of static ferroelectric domains as the temperature decreases below T_c. aps.org While incredibly useful, it's noted that the angular dependence of dipolar forces can lead to non-Landau behavior very close to the transition, though this region is often practically unobservable. arxiv.org

Ab Initio Path-Integral Simulations for Quantum-Mechanical Localization of Deuterons

Ab initio path-integral molecular dynamics (PIMD) simulations are a crucial computational technique for investigating the quantum-mechanical localization of deuterons (²H) in KD₂PO₄. arxiv.orgunlp.edu.ar These simulations provide deep insights into the significant isotope effect observed in the ferroelectric phase transition when hydrogen is replaced by deuterium. arxiv.orgresearchgate.net The spatial density distributions of the hydrogen isotopes are believed to be responsible for this large effect. arxiv.org

Simulations comparing potassium dihydrogen phosphate (KDP) and its deuterated counterpart (DKDP or KD₂PO₄) reveal a qualitative difference in the nature of their paraelectric phases. arxiv.org By calculating the nuclear real-space and momentum-space densities, researchers can discriminate between true quantum delocalization and vibration-assisted hopping, suggesting two distinct mechanisms for the phase transition in this class of materials. arxiv.org

The results indicate that while deuterons are more localized than protons, the localization is enhanced with increasing temperature. arxiv.org In the paraelectric phase, the symmetry in DKDP arises from the classical disordering of deuterons between two equilibrium sites in the O-D···O bond. arxiv.org This is in contrast to KDP, where proton tunneling plays a a more significant role. researchgate.netarxiv.org PIMD simulations have successfully shown that including nuclear quantum effects is necessary to properly describe the hydrogen-bond geometry and the energy barriers for proton/deuteron transfer. unlp.edu.ar These simulations demonstrate a significant increase in the transition temperature (T_c) for the DKDP lattice compared to the KDP lattice, which is in qualitative agreement with experimental observations. unlp.edu.ar

Ferroelectric Domain Structures and Dynamics in KD₂PO₄

Direct Observation of Ferroelectric Domains and Domain-Switching Processes

In studies of nominally ~95% deuterated potassium dihydrogen phosphate (DKDP), optical imaging of the domain structure has been employed to monitor changes during processes like dielectric aging. aps.org These observations have shown that, despite significant changes in dielectric properties, there are no dramatic changes to the visible domain structure during the aging process. aps.orgresearchgate.net This suggests that the mechanisms governing aging are occurring at a scale not resolved by conventional optical microscopy, possibly related to the diffusion of defects or changes in the domain walls themselves rather than a large-scale rearrangement of the domains. aps.org The ability to directly observe domain behavior is crucial for correlating microscopic structural changes with macroscopic electrical properties. nih.gov

Dielectric Aging Dynamics and Deuterium Diffusion to Domain Walls in KD₂PO₄

This compound exhibits anomalously large dielectric aging, a phenomenon where the dielectric response changes over time under a constant electric field. aps.orgresearchgate.net This aging is found to have multiple distinct mechanisms. researchgate.net A significant portion of the aging in ~95% deuterated KDP occurs on a timescale of approximately 1000 seconds after a change in the electric field, which is consistent with a mechanism involving the diffusion of hydrogen/deuterium. researchgate.net A much slower component of aging can also be observed, leading to an almost complete loss of the domain-wall dielectric response at the aging field after several weeks. researchgate.net

Research indicates that these aging effects are not completely erased even by briefly heating the crystal above its Curie temperature. aps.org This suggests a role for the diffusion of residual hydrogen to the domain walls, which creates changes in disorder that can persist even when the domain walls are temporarily absent. aps.org This process leads to a "memory" effect, where the material's susceptibility versus electric field can show a memory of previous aging fields. aps.orgresearchgate.net The dynamics of this aging, including the development of asymmetrical nonlinear susceptibility, can be linked to a characteristic time comparable to the time required for hydrogen to diffuse across the width of a domain wall. aps.org

Isotopic Effects on Ferroelectric Properties of KD₂PO₄

Geometrical Isotope Effects on Hydrogen-Bond Lengths and their Consequences

The substitution of hydrogen (H) with its heavier isotope, deuterium (D), in potassium dihydrogen phosphate (KDP) to form this compound (DKDP) induces significant changes in the crystal's structural and ferroelectric properties. This phenomenon is primarily attributed to the geometrical isotope effect (GIE), which refers to the changes in the geometry of hydrogen bonds upon isotopic substitution. rsc.orgspringernature.com In hydrogen-bonded crystals like DKDP, deuteration is known to cause a noticeable modification of the crystal structure, particularly an expansion of the O-H···O bond distance. springernature.comaps.org

Research based on single-crystal neutron diffraction analyses provides direct evidence of these structural alterations. yamaguchi-u.ac.jpresearchgate.net Upon deuteration, there is a distinct lattice expansion. aps.org For instance, at a temperature of 10 K, the 'a' lattice parameter of DKDP is measurably longer than that of KDP, while the 'b' and 'c' parameters remain nearly identical. yamaguchi-u.ac.jp This structural change is a direct consequence of the mass difference between protons and deuterons. yamaguchi-u.ac.jpresearchgate.net

Lattice Parameters of KDP and DKDP at 10 K

A comparison of the unit cell parameters for KDP and its deuterated analogue, DKDP, in the ferroelectric phase. The data reveals a specific expansion along the a-axis upon deuteration.

| Compound | a (Å) | b (Å) | c (Å) |

|---|---|---|---|

| Potassium Dihydrogen Phosphate (KDP) | 10.544 | 10.481 | 6.920 |

| This compound (DKDP) | 10.595 | 10.487 | 6.922 |

The primary consequence of the GIE is the modification of the hydrogen bond itself. In systems with strong hydrogen bonds, deuteration generally leads to an increase in the donor-acceptor distance. rsc.orgqub.ac.uk In DKDP, this manifests as an elongation of the O···O distance in the O-D···O bonds compared to the O-H···O bonds in KDP. First-principles studies explain this effect by showing that deuteration depletes the probability density of the isotope at the center of the O-D···O bridge. aps.orgqub.ac.ukresearchgate.net This weakening of the proton-mediated (or in this case, deuteron-mediated) covalent character of the bond leads to the observed lattice expansion. aps.orgresearchgate.net The proton off-centering and the increase in the lattice parameter are directly correlated. aps.org

Comparison of Interatomic Distances in KDP and DKDP

This table highlights the differences in key bond lengths within the phosphate framework and the hydrogen/deuterium bonds, illustrating the geometrical isotope effect.

| Bond | Distance in KDP (Å) | Distance in DKDP (Å) | Change (Å) |

|---|---|---|---|

| O-H/D···O | 2.496 | 2.520 | +0.024 |

| P-O | 1.537 (mean) | 1.557 | +0.020 |

These subtle changes in hydrogen-bond lengths have profound consequences for the ferroelectric properties of the material. The most dramatic effect is the significant increase in the Curie temperature (Tc), the temperature at which the crystal transitions from a paraelectric to a ferroelectric phase. For KDP, the Tc is approximately 123 K, whereas for fully deuterated DKDP, it rises to around 229 K. rsc.org This "giant isotope effect" is closely linked to the geometrical changes; the expansion of the lattice and the altered hydrogen bond dynamics upon deuteration stabilize the ferroelectric phase over a much wider temperature range. rsc.orgspringernature.comaps.org The ordering of the deuterium atoms is what induces the spontaneous displacements of the potassium and phosphorus atoms, leading to the ferroelectric state. yamaguchi-u.ac.jpresearchgate.net Therefore, the geometrical modifications to the hydrogen bonds are not merely a structural curiosity but are fundamental to the enhanced ferroelectricity observed in this compound.

Advanced Optical and Spectroscopic Characterization of Potassium Dideuterium Phosphate

Nonlinear Optical Phenomena in KD₂PO₄

The interaction of high-intensity light with KD₂PO₄ gives rise to a suite of nonlinear optical effects. These phenomena are central to the crystal's utility in frequency conversion and light modulation applications.

KD₂PO₄ and its non-deuterated counterpart, potassium dihydrogen phosphate (B84403) (KDP), are widely utilized for frequency conversion of lasers, such as Nd:YAG lasers. castech.comwikipedia.orgsot.com.sg This process includes second harmonic generation (SHG), where the frequency of the incident light is doubled, and third harmonic generation (THG). castech.comwikipedia.org3photon.com For instance, SHG can convert infrared light at 1064 nm to green light at 532 nm. sot.com.sg

The efficiency of these processes is dependent on the nonlinear optical coefficients of the crystal. For KD₂PO₄ (with 98% deuterium (B1214612) content), the nonlinear coefficient d₃₆ is approximately 0.40 pm/V. castech.com While these coefficients are considered relatively low compared to some other nonlinear optical materials, KD₂PO₄'s high damage threshold and good ultraviolet transmission make it a preferred choice for high-power laser applications. castech.comsot.com.sgdirectindustry.com The orientation of the crystal relative to the incident laser beam is critical for achieving efficient frequency conversion, as it affects the phase-matching condition. researchgate.netresearchgate.net Studies have shown that even small rotations of the crystal can lead to a decrease in SHG efficiency. researchgate.netnih.gov

| Property | KD₂PO₄ (98% Deuterium) | KDP | Reference |

|---|---|---|---|

| Nonlinear Coefficient (d₃₆) | 0.40 pm/V | 0.44 pm/V | castech.com |

| Transparency Range | 200-2100 nm | 200-1650 nm | castech.com |

KD₂PO₄ exhibits a significant linear electro-optic effect, also known as the Pockels effect, where an applied electric field induces a change in the crystal's refractive index that is directly proportional to the field strength. optoscience.comwikipedia.orgsolarisoptics.eu This property is fundamental to the operation of electro-optic modulators and Pockels cells, which are used for applications like Q-switching in lasers and as fast optical shutters. castech.com3photon.comsolarisoptics.eulaserstates.com

The electro-optic coefficients quantify the magnitude of this effect. For KD₂PO₄, the relevant coefficients are r₄₁ and r₆₃. castech.comoptoscience.com The high electro-optic coefficients of KD₂PO₄ make it an excellent material for these applications. castech.comlaserstates.comcryslaser.com The principal reason for using the more expensive deuterated form (KD₂PO₄) over KDP has been its higher dielectric constant, which results in a lower voltage requirement for modulation. optoscience.com Cooling DKDP crystals can also significantly reduce the required half-wave voltage. researchgate.net Improved KD₂PO₄ electro-optical modulators have been developed for use with optical instruments that have large fields of view. nasa.gov

| Coefficient | Value (pm/V) | Reference |

|---|---|---|

| r₄₁ | 8.8 | castech.com |

| r₆₃ | 25 | castech.com |

Two-photon absorption (TPA) is a nonlinear optical process where a material simultaneously absorbs two photons. wikipedia.org The probability of TPA is proportional to the square of the light intensity. wikipedia.org In KD₂PO₄ and similar crystals, multiphoton absorption is a concern, particularly at shorter wavelengths and high intensities, as it can lead to energy loss and laser-induced damage. frontiersin.org

Research into the nonlinear absorption properties of KD₂PO₄ has shown that it exhibits a noticeable nonlinear absorption (NLA) effect, which is attributed to multiphoton absorption. frontiersin.org The NLA coefficient in 98% deuterated DKDP has been found to be anisotropic, meaning it varies depending on the direction of light propagation through the crystal. frontiersin.org This anisotropy is linked to the distribution of the D₂PO₄⁻ groups within the crystal structure. frontiersin.org The presence of impurities can also increase nonlinear losses at lower intensities. researchgate.net

Point defects within the crystal lattice of KD₂PO₄ can create energy states within the material's band gap. bohrium.comstackexchange.comresearchgate.net These defect states can significantly influence the crystal's optical properties, including nonlinear absorption. optica.org Intrinsic point defects such as oxygen, hydrogen, and potassium vacancies are common in KDP-type crystals. bohrium.com

Studies have shown that laser-induced damage in DKDP crystals is often initiated by localized absorption by either foreign nanoparticles or intrinsic defect clusters formed during crystal growth. frontiersin.org Research on defect populations in DKDP has identified different types of absorbing defects. optica.org For instance, Type 2 absorption defects are noted to dominate the damage process due to nonlinear absorption. optica.org The presence of these defects can reduce the laser-induced damage threshold of the crystal. researchgate.net Investigations using optical absorption and electron paramagnetic resonance after x-ray irradiation have identified several defect-related optical absorption bands, which are expected to contribute to the material's response to high-power ultraviolet laser beams. bohrium.com

Spectroscopic Investigations of KD₂PO₄

Spectroscopic techniques are invaluable for probing the structural and dynamic properties of KD₂PO₄ at the molecular level.

Raman spectroscopy is a powerful tool for studying the vibrational modes of the KD₂PO₄ crystal lattice. ijcrt.org The Raman spectrum of KD₂PO₄ can be divided into regions corresponding to external lattice modes and internal modes of the (D₂PO₄)⁻ anion. researchgate.net

Key vibrational modes observed in the Raman spectra of DKDP include:

Internal modes of the (D₂PO₄)⁻ group : These vibrations, such as the symmetric stretching mode, appear at specific wavenumbers. As the concentration of deuterium increases, these peaks shift to lower wavenumbers, indicating a change in the bonding forces within the phosphate group. researchgate.net

Lattice modes : These low-frequency modes are associated with the collective motions of the crystal lattice and are particularly sensitive to the ferroelectric phase transition. ijcrt.org

Raman spectroscopy has been instrumental in analyzing the ferroelectric phase transition in KD₂PO₄. ijcrt.org Changes in the Raman spectra, such as the appearance or disappearance of certain modes and shifts in peak positions, provide detailed information about the structural changes that occur during the phase transition. ijcrt.orgresearchgate.net By comparing the Raman spectra of KDP and KD₂PO₄, researchers can separate the vibrational modes of deuterium from those of the PO₄ tetrahedra. jps.jp

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) in KDP | Notes | Reference |

|---|---|---|---|

| ν₁ (Symmetric PO₄ stretch) | 917 | Shifts to lower wavenumber with deuteration. | researchgate.net |

| ν₂ (PO₄ bend) | 366 | Shifts to lower wavenumber with deuteration. | researchgate.net |

| Lattice Vibration Mode | 154 | Also present in deuterated crystals. | researchgate.net |

Fourier Transform Infrared (FTIR) Spectroscopy of KD₂PO₄

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups and molecular vibrations within a crystal structure. In KD₂PO₄, FTIR analysis reveals distinct vibrational modes associated with the phosphate (PO₄) tetrahedra and the oxygen-deuterium (O-D) bonds.

Detailed research has shown that the vibrational frequencies of bonds involving deuterium shift significantly compared to the corresponding hydrogen bonds in KDP. optica.org The substitution of deuterium for hydrogen in the crystal lattice directly affects the bond lengths and angles, leading to observable changes in the FTIR spectrum. For instance, the O-H...O bond length in KDP is approximately 2.487 Å, whereas the O-D...O bond in KD₂PO₄ is longer, at about 2.519 Å. rsc.org This alteration, along with the increased mass of deuterium, causes the stretching and bending vibrations to shift to lower frequencies (larger wavenumbers).

Studies have quantified the relationship between the deuteration level and the position of specific absorption bands. The stretching vibration of the O-D bond, denoted as β(O-D), and the ν₁(PO₄) vibration both shift toward larger wavenumbers as the deuteration level increases. optica.org The absorption wavenumber for the β(O-H) bond in KDP is observed at 1273.8 cm⁻¹, which shifts to 1300.5 cm⁻¹ for the β(O-D) bond in a crystal with 99.1% deuteration. optica.org This systematic shift allows FTIR spectroscopy to be used as a method for determining the precise deuteration level of a given KD₂PO₄ crystal. A linear relationship has been established, indicating that a shift of one wavenumber in these bands corresponds to a 1.68% change in the deuteration level. optica.org

Table 1: FTIR Vibrational Band Assignments for KDP and KD₂PO₄

| Vibrational Mode | KDP Wavenumber (cm⁻¹) | KD₂PO₄ (99.1% D) Wavenumber (cm⁻¹) | Description |

| β(O-H/D) | 1273.8 | 1300.5 | O-H or O-D stretching vibration. optica.org |

| ν₁(PO₄) | Varies | Shifts with deuteration | Symmetric stretching vibration of the PO₄ group. optica.org |

UV-Vis-NIR Spectrophotometry and Optical Transmission Characteristics, including Infrared Absorption Edge Shift

UV-Vis-NIR spectrophotometry is used to determine the transmission window of KD₂PO₄, a critical parameter for its use in optical devices. The replacement of hydrogen with deuterium has a profound effect on the material's transparency, particularly in the near-infrared (NIR) region. wikipedia.org

KD₂PO₄ crystals are characterized by good ultraviolet (UV) transmission. castech.com The primary advantage of deuteration, however, lies in the extension of the transmission window into the infrared. In KDP, the O-H bond has fundamental vibrations and subsequent overtones that lead to significant absorption in the NIR region. wikipedia.org By replacing hydrogen with heavier deuterium, the frequencies of these O-D vibrational overtones are lowered, shifting the absorption bands to longer wavelengths. wikipedia.org This substitution effectively reduces absorption losses for infrared lasers. wikipedia.org

Consequently, KD₂PO₄ exhibits a wider transparency range compared to KDP. For highly deuterated KD₂PO₄ (e.g., 98% deuterium content), the transmission window extends from approximately 200 nm to 2100 nm. castech.com In contrast, the range for KDP is typically 200 nm to 1650 nm. castech.com Research confirms that as the degree of deuteration in KD₂PO₄ crystals increases, the transmittance in the 350-1800 nm range also increases. rsc.orgresearchgate.net This enhanced transmission in the NIR region makes KD₂PO₄ the preferred material for specific harmonic generation applications and for use with certain infrared laser systems. wikipedia.org

Table 2: Optical Transmission Range of KDP vs. KD₂PO₄

| Crystal | Typical Deuteration | Transparency Range | Key Advantage |

| KDP | 0% | 200 - 1650 nm castech.com | N/A |

| KD₂PO₄ | >98% | 200 - 2100 nm castech.com | Extended transmission in the near-infrared region. wikipedia.org |

Optical Homogeneity and Imperfections in KD₂PO₄ Crystals

The performance of KD₂PO₄ in high-power laser systems is critically dependent on its optical homogeneity and the absence of crystalline imperfections. These factors influence the crystal's ability to transmit a laser beam without distortion and withstand high laser fluences.

Light Scattering Phenomena in KD₂PO₄ Crystals

Light scattering within a KD₂PO₄ crystal is primarily caused by intrinsic defects and impurities that disrupt the perfect periodicity of the crystal lattice. These imperfections act as scattering centers, which can degrade beam quality and lower the laser-induced damage threshold. The spectrum of scattered light from a DKDP crystal can exhibit both Rayleigh scattering, which occurs without a change in frequency, and Raman scattering, which involves frequency shifts corresponding to the vibrational modes of the crystal. researchgate.net

The sources of scattering can include point defects (like vacancies), dislocations, and inclusions of foreign particles or solvent. Studies on KDP have shown that impurities, such as metallic cations or chromate (B82759) ions (CrO₄²⁻), can lead to the formation of microscopic defects that increase the size and density of light scattering centers. ias.ac.in These findings are applicable to KD₂PO₄, where similar impurities can be incorporated during the growth process, leading to a degradation of optical quality.

Impact of Deuteration Level on Optical Homogeneity and Crystalline Perfection

The level of deuteration in K(H₁₋ₓDₓ)₂PO₄ crystals is a key parameter that can influence the crystal's structural and optical integrity. The substitution of deuterium for hydrogen causes a measurable change in the lattice parameters; specifically, the 'a' and 'b' lattice parameters increase with a higher deuteration level, while the 'c' parameter shows little variation. optica.orgrsc.org

Theoretical and Computational Approaches to Potassium Dideuterium Phosphate

Electronic Structure and Band Gap Calculations for KD₂PO₄

The electronic structure, particularly the arrangement of electron energy levels and the band gap, is a fundamental property that governs the optical and electrical characteristics of KD₂PO₄. Computational techniques are crucial for elucidating these features.

Density Functional Theory (DFT) Applications to Electronic Characteristics

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the electronic characteristics of KD₂PO₄ and its non-deuterated counterpart, KDP (KH₂PO₄).

DFT calculations have been employed to study various aspects of KDP-type crystals, including the effects of defects and doping on their electronic properties. For instance, studies have investigated the impact of vacancy defects (missing atoms) on the surfaces of KDP crystals, revealing that these defects are more likely to form on the surface than within the bulk crystal. nih.gov The electronic wave functions in these calculations are often expanded in plane waves with a specific energy cutoff, and different functionals, such as the Perdew-Burke-Ernzerhof (PBE) functional within the generalized gradient approximation (GGA), are used to describe the electron exchange-correlation interactions. nih.gov

Furthermore, DFT has been used to explore the influence of impurities, a common factor in crystal growth and performance. The introduction of dopants like magnesium (Mg) or iron (Fe) into the KDP crystal lattice has been shown to alter the electronic structure. bohrium.combohrium.com For example, Mg doping can create defect energy levels near the conduction band minimum, leading to a smaller band gap compared to the pure crystal. bohrium.com Similarly, Fe³⁺ ions, a common impurity, can combine with hydrogen vacancies to form cluster defects that introduce defect states within the band gap, affecting the crystal's optical properties. bohrium.comresearchgate.net These theoretical studies provide valuable insights into how impurities can impact the performance of KD₂PO₄-based optical devices.

Computational Modeling of Phase Transition Mechanisms in KD₂PO₄

The ferroelectric phase transition is a defining characteristic of KD₂PO₄. Computational modeling plays a vital role in unraveling the complex mechanisms that drive this transition. The presence of interfaces during phase transformations makes the problem computationally challenging, often treated as a free-boundary problem. purdue.edu

Studies have employed ab initio analysis and molecular dynamics (MD) simulations to investigate the ferroelectric characteristics of KDP and the significant influence of deuteration. researchgate.net These models have helped to elucidate the rich phase diagram of this family of crystals. researchgate.net The phase-field method is a powerful computational approach for simulating phase transitions, particularly for tracking the evolution of interfaces between different phases. purdue.edu For solid-solid phase transitions, a combination of machine learning potentials and metadynamics can be used to investigate the microscopic mechanisms, such as nucleation and growth of new phases. aps.org

Simulation of Isotope Effects on KD₂PO₄ Properties

The substitution of hydrogen with deuterium (B1214612) in KDP to form KD₂PO₄ has a profound impact on its physical properties, most notably a significant increase in the ferroelectric phase transition temperature. This "isotope effect" is a subject of intense theoretical and experimental investigation.

Simulations have shown that deuteration leads to a depletion of the proton probability density at the center of the O-H-O bond, which in turn weakens the proton-mediated covalent bonding. researchgate.net This change in bonding is coupled with a lattice expansion, providing a self-consistent explanation for the large isotope effect and its connection to the crystal's geometry. researchgate.net

Calculation of Nuclear Real-Space and Momentum-Space Densities of Deuterons

To gain a deeper understanding of the quantum mechanical behavior of deuterons in the crystal lattice, researchers perform calculations of their nuclear real-space and momentum-space densities. Ab initio path integral molecular dynamics simulations are a key tool for this purpose. arxiv.org

These simulations provide insights into the quantum delocalization of protons and deuterons within the hydrogen bonds of the crystal in its paraelectric phase. arxiv.org The results from these calculations can be compared with experimental data from techniques like Neutron Compton Scattering. arxiv.org Such comparisons have suggested a qualitative difference in the nature of the paraelectric phase between KDP and KD₂PO₄, pointing to distinct mechanisms for the ferroelectric phase transition in these two materials. arxiv.org

Computational Design and Optimization of KD₂PO₄-based Materials

Computational design and optimization are emerging as powerful strategies for developing new materials with tailored properties. While specific examples of computational design focused solely on KD₂PO₄ are not extensively documented in the provided search results, the foundational knowledge gained from the theoretical studies described above provides a strong basis for such endeavors.

The understanding of how doping and defects influence the electronic and optical properties of KDP crystals can guide the computational design of KD₂PO₄-based materials with enhanced performance for specific applications. bohrium.combohrium.combohrium.com For example, by simulating the effects of various dopants, it may be possible to identify candidates that improve the nonlinear optical coefficients or increase the laser damage threshold. Computational design methodologies, often integrated with frameworks like Design for Additive Manufacturing (DfAM), can facilitate the creation of materials with optimized structures and functionalities. researchgate.net As computational power and theoretical models continue to advance, the in-silico design of novel KD₂PO₄-based materials with superior properties is becoming an increasingly attainable goal.

Emerging Research Directions and Future Perspectives in Potassium Dideuterium Phosphate Research

Advanced Understanding of Laser Damage Mechanisms and Mitigation Strategies in KD₂PO₄

A critical factor limiting the performance of high-power laser systems is the laser-induced damage threshold (LIDT) of optical components, with KD₂PO₄ crystals being a particularly susceptible element. mdpi.comoptica.org Research in this area is focused on understanding the fundamental mechanisms of laser damage and developing effective mitigation strategies.

Laser damage in KD₂PO₄ is a complex process that can be initiated by various factors, including intrinsic material properties and extrinsic defects. nih.gov The interaction between the laser and the crystal is influenced by laser parameters such as pulse width, wavelength, and spot area. mdpi.com Damage can manifest as pinpoint damage sites in the bulk of the crystal or as surface damage. optica.org The initiation of surface damage is often linked to near-surface impurities, processing-induced defects like scratches, and surface contamination. mdpi.com